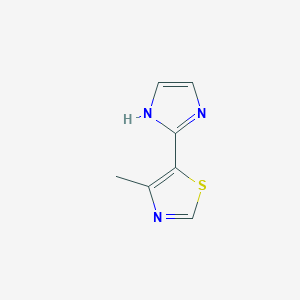

5-(2-Imidazolyl)-4-methylthiazole

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C7H7N3S |

|---|---|

Molekulargewicht |

165.22 g/mol |

IUPAC-Name |

5-(1H-imidazol-2-yl)-4-methyl-1,3-thiazole |

InChI |

InChI=1S/C7H7N3S/c1-5-6(11-4-10-5)7-8-2-3-9-7/h2-4H,1H3,(H,8,9) |

InChI-Schlüssel |

VYVITRUGGFYFKT-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(SC=N1)C2=NC=CN2 |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Chemical Derivatization Strategies

Synthesis of Analogues and Derivatives of the 5-(2-Imidazolyl)-4-methylthiazole Scaffold.

Introduction of Bridging or Linker Moieties

One common strategy involves the use of multicomponent reactions, where the thiazole (B1198619) and imidazole (B134444) precursors react with a third component that incorporates the linker. For instance, in the synthesis of 5-methylthiazole-induced Betti bases, various aryl aldehydes serve as the bridging unit, connecting the 5-methylthiazol-2-amine to a naphthol moiety. This one-pot, three-component reaction highlights an efficient method for creating a library of derivatives with diverse linkers. tandfonline.com

Microwave and Ultrasound-Assisted Green Chemistry Protocols

In recent years, there has been a significant shift towards the adoption of green chemistry principles in the synthesis of heterocyclic compounds, including this compound derivatives. Microwave and ultrasound irradiation have emerged as powerful tools to achieve this goal, offering several advantages over conventional heating methods. These techniques often lead to shorter reaction times, higher yields, and improved product purity, while reducing energy consumption and the use of hazardous solvents. tandfonline.comnih.govnih.gov

Microwave-assisted synthesis, for example, has been successfully employed in the one-pot, three-component synthesis of 5-methylthiazole-induced Betti bases. tandfonline.com This method significantly reduces the reaction time compared to conventional heating, while providing excellent yields. clockss.org Similarly, ultrasound-assisted synthesis has been shown to be a highly effective and eco-friendly approach for preparing various imidazole-based compounds. nih.gov The use of ultrasonic irradiation can enhance reaction rates and yields, often under milder conditions than traditional methods. nih.govnih.gov

A comparative study of conventional, microwave, and ultrasonic methods for the synthesis of 5-methylthiazole (B1295346) induced Betti bases revealed that both microwave and ultrasound-assisted protocols are superior to conventional heating. tandfonline.com The reactions proceed faster and result in higher yields, demonstrating the potential of these green chemistry techniques for the efficient and sustainable synthesis of this compound derivatives. tandfonline.comtandfonline.com

| Method | Reaction Time | Yield (%) | Reference |

| Conventional | 2 hours | ~80 | tandfonline.com |

| Microwave | 8 minutes | 87-95 | tandfonline.com |

| Ultrasound | 25 minutes | 86-95 | tandfonline.comtandfonline.com |

This table presents a comparison of different synthetic methods for 5-methylthiazole induced Betti bases.

Spectroscopic Characterization Techniques for Structural Elucidation

The structural elucidation of this compound and its derivatives relies on a combination of spectroscopic techniques. These methods provide detailed information about the molecular structure, connectivity of atoms, and functional groups present in the synthesized compounds.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups in the molecule. For instance, in the case of 5-methyl-thiazol-2-ylamino-aryl-benzylnapthols, the IR spectra show a broad absorption band for the phenolic -OH stretching at approximately 3400 cm⁻¹ and a band for the -NH stretching at around 3360 cm⁻¹. tandfonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable tools for determining the precise arrangement of atoms within the molecule. tandfonline.com These techniques provide information about the chemical environment of each proton and carbon atom, allowing for the complete assignment of the molecular structure.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its elemental composition. nih.gov Different ionization techniques, such as electron ionization (EI) and electrospray ionization (ESI), are used to generate ions that are then separated based on their mass-to-charge ratio. nih.gov

Optimization of Reaction Yields and Purity Enhancement

Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired product. This involves systematically varying parameters such as temperature, reaction time, solvent, and catalyst.

In the synthesis of 5-methylthiazole induced Betti bases, a comprehensive optimization study was conducted for both microwave and ultrasound-assisted methods. tandfonline.com It was found that using glycerol (B35011) as the solvent and a specific amount of silica (B1680970) sulfuric acid as a catalyst resulted in the best yields. tandfonline.com For the ultrasound-assisted reaction, a 95% yield was achieved in just 8 minutes. tandfonline.com

The reusability of the catalyst is another important aspect of process optimization, particularly from a green chemistry perspective. In the aforementioned synthesis, the silica sulfuric acid catalyst was found to be reusable for up to four cycles without a significant loss in activity, further enhancing the economic and environmental viability of the process. tandfonline.com

Investigation of Biological Activities and Pharmacological Potential

In Vitro Screening Methodologies for Pharmacological Evaluation

The pharmacological evaluation of 5-(2-Imidazolyl)-4-methylthiazole and related compounds relies on a variety of established in vitro screening methodologies. These techniques are crucial for determining the biological activity and potential therapeutic applications of newly synthesized derivatives.

A fundamental method used to assess the antiproliferative activity of these compounds against cancer cells is the MTT assay. nih.gov This colorimetric assay measures the metabolic activity of cells and, consequently, their viability after exposure to the test compound. Similarly, high-throughput screening assays are employed to evaluate large numbers of compounds efficiently, as was the case in the identification of novel antimalarial agents. nih.gov

For antimicrobial testing, the microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of a compound against various bacterial and fungal strains. nih.govmdpi.com The agar (B569324) well diffusion method also provides a qualitative assessment of antimicrobial activity by measuring the zone of inhibition around a disk impregnated with the test compound. nanobioletters.com

To investigate the potential toxicity of these compounds, in vitro toxicity assays are conducted on normal cell lines. nih.govmdpi.com For instance, the MTT reduction assay can be used to evaluate the cytotoxicity of a compound against mammalian cells. psu.edu These preclinical evaluations are essential for identifying compounds with a favorable safety profile for further development. nih.gov

Antimicrobial Activity Studies

Derivatives of this compound have demonstrated notable antimicrobial properties, with studies exploring their efficacy against a range of bacterial and fungal pathogens.

Antibacterial Efficacy against Gram-Positive and Gram-Negative Strains

Thiazole (B1198619) and imidazole (B134444) derivatives have shown inhibitory effects against both Gram-positive and Gram-negative bacteria. nih.govtbzmed.ac.ir For instance, certain novel thiazole derivatives have demonstrated inhibitory effects against Proteus mirabilis and Shigella dysenteriae. mui.ac.ir In one study, a specific thiazole derivative was identified as the most effective compound, inhibiting all tested bacteria, while an imidazole derivative also showed significant effects against five of the bacterial strains. tbzmed.ac.ir

The antibacterial potency of these compounds is often quantified by their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values. Studies have reported MIC values for thiazole derivatives ranging from 26.3 to 378.5 μM and MBC values from 52.6 to 757.0 μM against various bacterial strains. mdpi.com Some derivatives have exhibited greater potency than standard antibiotics like ampicillin (B1664943) and streptomycin (B1217042). nih.govmdpi.com For example, one compound was found to be six times more potent than ampicillin and three times more potent than streptomycin against all tested bacteria. mdpi.com

The following table summarizes the antibacterial activity of selected thiazole derivatives against various bacterial strains:

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Inhibition Zone (mm) |

| Thiazole derivative | Proteus mirabilis | 125 | 16.4 |

| Thiazole derivative | Shigella dysenteriae | 62.5 | 19.3 |

| Thiazole derivative 6 | Proteus mirabilis | 1000 | 9.3 ± 0.1 |

| Thiazole derivative 6 | Shigella dysenteriae | 125 | 15.6 ± 0.2 |

| Thiazole derivative 6 | Listeria monocytogenes | 1000 | 8.1 ± 0.0 |

Antifungal Efficacy against Fungal Pathogens

The antifungal potential of imidazole and thiazole derivatives is a significant area of investigation. nih.gov Several studies have reported the efficacy of these compounds against various fungal pathogens, including Candida species. nanobioletters.comnih.gov

Derivatives have been shown to possess broad-spectrum fungicidal activity. psu.edu In some cases, the antifungal activity of these compounds surpassed that of established antifungal agents like ketoconazole (B1673606) and bifonazole. mdpi.com For instance, one study reported that the majority of the tested 5-methylthiazole (B1295346) based thiazolidinones showed better activity than ketoconazole against almost all fungal strains. nih.gov The Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) are key parameters used to quantify this activity. Reported MIC values for certain thiazolidinone derivatives ranged from 27.7 to 578 μM, and MFC values ranged from 55.4 to 1156.0 μM. mdpi.com

The following table presents the antifungal potency of selected thiazolidinone derivatives:

| Derivative | MIC (µM) | MFC (µM) |

| Compound 10 | 59.6–119.2 | 119.2–238.4 |

| Compound 8 | 156.7–501.5 | 313.4–1003.0 |

Data represents the range of activity against various fungal strains. mdpi.com

Inhibition of Biofilm Formation

Bacterial biofilms present a significant challenge in treating infections due to their increased resistance to antimicrobial agents. nih.gov The ability of compounds to inhibit biofilm formation is a crucial aspect of their antimicrobial evaluation.

Certain derivatives of this compound have demonstrated the ability to inhibit biofilm formation by pathogenic bacteria. nih.gov For example, specific 5-benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones, when applied at their Minimum Inhibitory Concentration (MIC), reduced Pseudomonas aeruginosa biofilm formation by more than 50%. nih.gov The inhibition of biofilm formation is a key strategy in developing new therapeutic agents to combat persistent infections. nih.govnih.gov

Anticancer Activity Studies

The anticancer potential of this compound derivatives is an area of active research, with numerous studies investigating their effects on various cancer cell lines. nih.govnih.govresearchgate.net

Antiproliferative Effects on Human Cancer Cell Lines

Derivatives of imidazole and thiazole have demonstrated significant antiproliferative effects against a range of human cancer cell lines. nih.govresearchgate.netmdpi.com These effects are typically evaluated using assays like the MTT assay to determine the half-maximal inhibitory concentration (IC50) of the compounds. nih.govmdpi.com

Studies have shown that these compounds can inhibit the growth of various cancer cell lines, including those of the breast (MCF-7), colon (HCT116, HT-29), liver (HepG2), and cervical (HeLa) cancers. nih.govnih.govmdpi.com For example, some imidazothiazole-benzimidazole derivatives have shown potent cytotoxicity against the A549 lung cancer cell line. nih.gov Similarly, certain thiazolo[4,5-d]pyrimidine (B1250722) derivatives have exhibited strong cytotoxic effects against melanoma and prostate cancer cells. mdpi.com

The antiproliferative activity is often influenced by the specific chemical substitutions on the core imidazole-thiazole structure. nih.gov For instance, research on 2,4-disubstituted thiazole amide derivatives revealed that several compounds had medium to good antiproliferative activity against A549, HeLa, HT29, and Karpas299 cells. nih.gov

The table below showcases the antiproliferative activity of selected thiazole and imidazole derivatives on various cancer cell lines:

| Compound/Derivative | Cancer Cell Line | IC50 (µM) |

| Thiazolo[4,5-d]pyrimidine 3b | Melanoma (C32) | 24.4 |

| Thiazolo[4,5-d]pyrimidine 3b | Melanoma (A375) | 25.4 |

| Thiazole derivative 4c | VEGFR-2 | 0.15 |

| 5-Aza-CdR | Colon Cancer (HCT-116) | 4.08 (24h), 3.18 (48h) |

| 5-AzaC | Colon Cancer (HCT-116) | 2.18 (24h), 1.98 (48h) |

| FdCyd | Colon Cancer (HCT-116) | 1.72 (24h), 1.63 (48h) |

Data sourced from multiple studies. mdpi.commdpi.combrieflands.com

Modulation of Specific Cancer-Related Cellular Processes

The imidazole nucleus is a crucial pharmacophore in the development of anticancer agents. nih.gov While direct studies on this compound are limited, research on related imidazole-containing compounds provides insight into potential mechanisms. For instance, certain imidazole derivatives have been found to inhibit tubulin polymerization and cause DNA damage in colorectal cancer cell lines. nih.gov In other research, imidazole derivatives have been investigated as inhibitors of Activin Receptor-Like Kinase 5 (ALK5), a protein involved in cell proliferation, migration, and apoptosis. nih.gov The transforming growth factor-β (TGF-β) pathway, in which ALK5 is a key component, can promote tumors in later stages of tumorigenesis, making ALK5 inhibitors a target for cancer therapeutics. nih.gov Furthermore, the imidazole moiety is present in dacarbazine, a drug used to treat melanoma and Hodgkin's lymphoma by alkylating DNA. nih.gov

Antioxidant Activity Investigations

The ability of a compound to counteract oxidative stress is a significant area of pharmacological research. Derivatives of the core structure of this compound have demonstrated notable antioxidant properties.

Radical Scavenging Assays (e.g., DPPH Method)

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method used to evaluate the antioxidant activity of chemical compounds. mdpi.com In this assay, the ability of a substance to donate a hydrogen atom or an electron to the stable DPPH radical is measured by a change in absorbance. mdpi.com

Studies on various thiazole and imidazole derivatives have shown significant radical scavenging potential. For example, a series of 2-amino-5-methylthiazol derivatives containing a 1,3,4-oxadiazole-2-thiol (B52307) moiety were evaluated for their antioxidant activity using the DPPH method, among others. nih.gov Certain compounds in this series, particularly those with electron-donating substituents, showed significant radical scavenging capabilities. nih.gov Similarly, research on 2-benzamido-4-methylthiazole-5-carboxylic acid derivatives identified compounds with excellent DPPH free radical scavenging activity. nih.gov In another study, 2-mercaptobenzimidazole (B194830) (2-MBI) analogs demonstrated potent antioxidant effects against DPPH radicals. mdpi.com The presence of a mercapto functional group is believed to contribute to this antioxidant ability. mdpi.com

Interactive Table: Antioxidant Activity of Related Thiazole and Benzimidazole Derivatives

| Compound Class | Assay Method | Key Findings | Reference |

|---|---|---|---|

| 2-Amino-5-methylthiazol derivatives | DPPH, Hydroxyl, Nitric Oxide, Superoxide Scavenging | Compounds with electron-donating groups showed significant radical scavenging potential. | nih.gov |

| 2-Benzamido-4-methylthiazole-5-carboxylic acid derivatives | DPPH Scavenging | Derivatives with fluoro and chloro substitutions demonstrated excellent XO inhibitory and DPPH scavenging activity. | nih.gov |

| 2-Mercaptobenzimidazole (2-MBI) analogs | DPPH, ABTS, ROS Scavenging | Analogs exerted potent antioxidant effects, suggesting their potential to improve quality in fruits by reducing oxidation. | mdpi.com |

Neuroprotective Activity Assessment

The potential of thiazole and imidazole-containing compounds to protect neurons from damage is an active area of investigation.

Evaluation in Neuronal Injury Models

Derivatives of 4-methylthiazole (B1212942) have been evaluated for their neuroprotective effects. One such study focused on N-adamantyl-4-methylthiazol-2-amine, which was investigated for its ability to suppress neuronal oxidative damage induced by amyloid-β (Aβ) in the hippocampus of mice. nih.gov The compound was found to significantly reduce Aβ-induced oxidative stress by decreasing the formation of malondialdehyde, protein oxidation, and reactive oxygen species. nih.gov This neuroprotective effect appears to be mediated, at least in part, by the upregulation of the Nrf2/HO-1 pathway, which helps maintain redox balance. nih.gov Furthermore, the compound attenuated the expression of matrix metalloproteinase-2 (MMP-2) and cytosolic phospholipase A2 (cPLA2), enzymes implicated in Aβ-induced oxidative stress. nih.gov Other research has explored different thiadiazole derivatives for their neuroprotective action in neuronal cultures subjected to neurotoxic conditions like glutamate (B1630785) exposure and trophic stress. researchgate.netresearchgate.net

Exploration of GABA-mimetic Activity

The neurotransmitter gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. Compounds that mimic the action of GABA can have significant neurological effects. Research has been conducted on 4-methylimidazole (B133652) (4MeI), a structural component of the title compound, to determine its effects on the GABA system. nih.gov In vitro experiments tested the effects of 4MeI on cerebral glutamate decarboxylase (GAD), the enzyme responsible for synthesizing GABA, and on the binding of GABA to its receptors in mouse brain tissue. nih.gov The results showed that 4MeI, at concentrations of 2 mM and higher, significantly inhibited GAD activity. nih.gov It also inhibited the binding of radiolabeled GABA to its receptors, but only at higher concentrations of 5 mM and above. nih.gov However, the study concluded that direct inhibition of GABA synthesis or receptor binding is unlikely to be the primary mechanism for the convulsant effects observed with 4MeI poisoning in animals. nih.gov

Enzyme Inhibition Studies

The inhibition of specific enzymes is a key mechanism of action for many therapeutic agents. Various derivatives of thiazole and imidazole have been identified as potent enzyme inhibitors.

For instance, a series of 2-benzamido-4-methylthiazole-5-carboxylic acid derivatives have been synthesized and evaluated as inhibitors of xanthine (B1682287) oxidase (XO), an enzyme involved in the pathogenesis of gout. nih.gov One derivative from this series, featuring a fluoro group, demonstrated particularly potent mixed-type inhibition of XO. nih.gov

In other research, 2-mercaptobenzimidazole (2-MBI) analogs were found to be highly potent inhibitors of tyrosinase, an enzyme responsible for browning in fruits and vegetables. mdpi.com The mercapto group was shown to be crucial for this inhibitory activity. mdpi.com

Furthermore, studies on 4-methylimidazole (4MeI) have shown its ability to inhibit the enzyme glutamate decarboxylase (GAD) in vitro. nih.gov The related compound 2-methylimidazole (B133640) was found to have an even stronger inhibitory effect on GAD activity. nih.gov Additionally, the neuroprotective agent N-adamantyl-4-methylthiazol-2-amine has been shown to downregulate the activation of MMP-2 and cPLA2 in response to amyloid-β-induced stress. nih.gov

Interactive Table: Enzyme Inhibition by Related Thiazole and Imidazole Derivatives

| Compound/Derivative Class | Target Enzyme | Significance of Inhibition | Reference |

|---|---|---|---|

| 2-Benzamido-4-methylthiazole-5-carboxylic acid derivatives | Xanthine Oxidase (XO) | Potential treatment for gout and hyperuricemia. | nih.gov |

| 2-Mercaptobenzimidazole (2-MBI) analogs | Tyrosinase | Potential as anti-browning agents in food. | mdpi.com |

| 4-Methylimidazole (4MeI) | Glutamate Decarboxylase (GAD) | Affects the synthesis of the neurotransmitter GABA. | nih.gov |

Xanthine Oxidase Inhibition

Xanthine oxidase (XO) is a critical enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. Overproduction of uric acid can lead to hyperuricemia, a precursor to gout. The search for novel XO inhibitors is a significant area of drug discovery. researchgate.netresearchgate.net While direct studies on this compound are not extensively documented, research on related 4-methylthiazole derivatives has shown promising results.

A series of 2-benzamido-4-methylthiazole-5-carboxylic acid derivatives were synthesized and evaluated for their XO inhibitory activity. researchgate.netnih.gov Several compounds in this series demonstrated potent inhibition. For instance, the derivative with a fluoro group at the para position of the benzamido moiety (Compound 5b) and another with a chloro group (Compound 5c) exhibited significant XO inhibitory activity. nih.gov Compound 5b, in particular, was found to be a mixed-type inhibitor. nih.gov These findings suggest that the 4-methylthiazole scaffold is a viable starting point for designing effective XO inhibitors. researchgate.netnih.gov

Table 1: Xanthine Oxidase (XO) Inhibition by 2-Benzamido-4-methylthiazole-5-carboxylic Acid Derivatives

| Compound | Substituent | IC₅₀ (µM) | Uric Acid Inhibition (%) |

|---|---|---|---|

| 5b | p-Fluoro | 0.57 | 62 |

| 5c | p-Chloro | 0.91 | 53 |

Data sourced from studies on related thiazole derivatives. nih.gov

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and epilepsy. nih.gov

Thiazole and sulfonamide moieties are common features in many potent carbonic anhydrase inhibitors. nih.govnih.gov Studies on substituted (E)-2-(2-benzylidenehydrazinyl)-4-methylthiazole-5-carboxylates have shown moderate inhibitory potential against bovine carbonic anhydrase II (bCA II). nih.gov For example, compound 5h from this series was identified as the most active inhibitor. nih.gov Another study focused on benzothiazole-6-sulfonamides incorporating a cyclic guanidine, which can be derived from an imidazole precursor, and found potent, selective inhibition of human CA isoforms II and VII. nih.gov These results highlight the potential of the thiazole scaffold in developing carbonic anhydrase inhibitors. nih.govnih.gov

Table 2: Carbonic Anhydrase II (CA II) Inhibition by Related Thiazole Derivatives

| Compound Class | Most Active Compound | Target | IC₅₀ (µM) |

|---|---|---|---|

| (E)-2-(2-benzylidenehydrazinyl)-4-methylthiazole-5-carboxylates | 5h | bCA II | 1.26 |

Data sourced from studies on related thiazole derivatives. nih.gov

Kinase Inhibition (e.g., CDK9, PI3K, mTOR)

Protein kinases play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of cancer, making them important therapeutic targets. The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (B549165) (mTOR) pathway is a key regulator of cell growth and survival. nih.govrsc.org

The thiazole scaffold is a recognized platform for the development of kinase inhibitors. nih.gov Research has demonstrated that derivatives of thiazole can act as dual inhibitors of PI3K and mTOR. rsc.org For instance, certain novel synthesized thiazole compounds have shown significant inhibitory activity against PI3Kα and mTOR. rsc.org Furthermore, thiazole ring systems have been incorporated into pyrimidine (B1678525) structures to create potent and selective inhibitors of cyclin-dependent kinase 9 (CDK9), a key regulator of transcription. nih.gov These studies underscore the adaptability of the thiazole moiety in designing inhibitors for various kinases, suggesting that this compound could be a valuable core structure for developing new anticancer agents. nih.govrsc.org

Table 3: Kinase Inhibition by Related Thiazole Derivatives

| Compound Class | Target Kinase(s) | Key Findings |

|---|---|---|

| Novel Thiazole Derivatives | PI3Kα / mTOR | Dual inhibition demonstrated, with some compounds showing activity similar to reference drugs. rsc.org |

| Pyrimidine-Thiazole Hybrids | CDK9 | High potency and strong anti-proliferative effects on various cancer cell lines observed. nih.gov |

Matrix Metalloproteinase Inhibition

Matrix metalloproteinases (MMPs) are zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. Their overexpression is associated with tumor invasion and metastasis, making them a target for anticancer therapies. nih.gov

The development of MMP inhibitors based on thiazole scaffolds has been an active area of research. nih.gov A study on new thiazole derivatives revealed that certain compounds could inhibit multiple MMPs, including MMP-1, MMP-8, and MMP-9. nih.gov Specifically, ethyl 2-[2-((4-amino-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl)thio)acetamido]-4-methylthiazole-5-carboxylate (compound 3) showed selective anticancer activity, which was attributed to its multi-MMP inhibitory potential. nih.gov This indicates that the thiazole core, when appropriately substituted, can effectively interact with the active site of these enzymes.

Table 4: Matrix Metalloproteinase (MMP) Inhibition by a Related Thiazole Derivative (Compound 3)

| MMP Target | % Inhibition |

|---|---|

| MMP-1 | 10.56 ± 1.70 |

| MMP-8 | 20 |

| MMP-9 | 7.28 ± 1.49 |

Data sourced from a study on a related thiazole derivative. nih.gov

Lanosterol (B1674476) 14α-Demethylase Inhibition

Lanosterol 14α-demethylase (CYP51) is a crucial cytochrome P450 enzyme in the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane. nih.govnih.gov This enzyme is the primary target for azole antifungal drugs, which include compounds containing imidazole and triazole rings. ijrps.comdrugbank.com

The mechanism of action of azole antifungals involves the nitrogen atom of the azole ring coordinating with the heme iron atom in the active site of CYP51. nih.govnih.gov This interaction inhibits the enzyme, leading to the depletion of ergosterol and the accumulation of toxic sterol precursors, which ultimately disrupts the fungal membrane and inhibits growth. nih.gov Given that this compound contains the key imidazole pharmacophore, it is structurally poised to act as an inhibitor of lanosterol 14α-demethylase. The presence of both an imidazole and a thiazole ring is a feature of some advanced azole antifungals, suggesting this combination may offer potent and broad-spectrum antifungal activity. nih.gov

Receptor Antagonism and Agonism Studies

The ability of this compound and its derivatives to interact with specific receptors has been explored, particularly in the context of neurotransmitter systems.

5-HT3 Receptor Antagonism

The 5-hydroxytryptamine-3 (5-HT3) receptor is a ligand-gated ion channel involved in mediating nausea and vomiting. Antagonists of this receptor are used as antiemetics, particularly for chemotherapy-induced and postoperative nausea. The imidazole ring is a key structural feature in several potent 5-HT3 receptor antagonists. researchgate.net

Derivatives of the imidazolyl-methylthiazole scaffold have been shown to be highly potent and selective 5-HT3 receptor antagonists. For example, 1-(3,5-Dichlorophenyl)-3-[(5-methyl-1H-imidazol-4-yl)methyl]imidazolidin-2-one displayed exceptionally high affinity for the 5-HT3 receptor, with a Kᵢ value of 0.038 nM. nih.gov Studies have consistently shown that derivatives containing an imidazolylalkyl moiety are generally more active as 5-HT3 antagonists. nih.gov This strongly supports the potential of this compound to serve as a core structure for the development of new and effective 5-HT3 receptor antagonists.

Structure Activity Relationship Sar Analysis

Influence of Substituents on Thiazole (B1198619) Ring Activity

The thiazole ring is a common pharmacophore in many biologically active compounds, and its substitution pattern significantly impacts activity. nih.gov In derivatives of the closely related imidazo[2,1-b]thiazole (B1210989) scaffold, modifications to the thiazole portion of the fused system have been shown to modulate anti-inflammatory and other biological activities. For instance, the introduction of alkyl sulfonyl substituents into the thiazole ring can lead to an improved anti-inflammatory profile and a better toxicity ratio. nih.gov

In a series of 5-benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones, the presence of a methyl group on the thiazole ring was a common feature among compounds showing moderate to good anti-inflammatory activity. nih.gov For other thiazole-containing compounds, it has been observed that the introduction of a methyl group can be crucial for antitumor activity. nih.gov

The following table summarizes the influence of substituents on the thiazole ring based on findings from related structures.

| Substitution Position | Substituent Type | Effect on Biological Activity | Reference |

| General | Alkyl Sulfonyl | Improved anti-inflammatory activity and toxicity profile in imidazo[2,1-b]thiazoles. | nih.gov |

| 5-position | Methyl | Common feature in active anti-inflammatory 5-benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones. | nih.gov |

| General | Methyl | Can be crucial for antitumor activity in certain thiazole derivatives. | nih.gov |

It is important to note that while these findings are for related heterocyclic systems, they provide valuable insights into the potential effects of substituents on the 4-methylthiazole (B1212942) ring of the target compound.

Influence of Substituents on Imidazole (B134444) Ring Activity

The imidazole ring, another key component of many bioactive molecules, also offers multiple sites for substitution that can profoundly affect pharmacological activity. nih.gov In a series of 2-substituted-4-benzyl-5-methylimidazoles, various substitutions at the 2-position were explored for their potential to inhibit STAT3 functions in breast cancer. nih.gov Specifically, derivatives with a benzylthio group or a (2,6-difluorobenzyl)thio group at the 2-position of the imidazole ring demonstrated significant STAT3 inhibition. nih.gov

For imidazo[2,1-b]thiazole derivatives, polar substituents at either the 2- or 3-position of the fused imidazothiazole ring were found to maintain anti-inflammatory activity while reducing acute toxicity. nih.gov This suggests that introducing polar groups on the imidazole portion of 5-(2-Imidazolyl)-4-methylthiazole could be a viable strategy for optimizing its therapeutic index.

The table below outlines the observed influence of substituents on the imidazole ring in related compounds.

| Substitution Position | Substituent Type | Effect on Biological Activity | Reference |

| 2-position | Benzylthio | Significant STAT3 inhibition in 4-benzyl-5-methylimidazoles. | nih.gov |

| 2-position | (2,6-Difluorobenzyl)thio | Greater STAT3 inhibition compared to lead compounds. | nih.gov |

| 2- or 3-position (imidazo[2,1-b]thiazole) | Polar Substituents | Maintenance of anti-inflammatory activity with reduced toxicity. | nih.gov |

These examples from analogous structures underscore the importance of the substitution pattern on the imidazole ring for achieving desired biological outcomes.

Effects of Linker Length and Heteroatom Identity

The core structure of this compound features a direct covalent bond between the carbon at the 5-position of the thiazole ring and the carbon at the 2-position of the imidazole ring. As such, for the parent compound, there is no linker whose length or heteroatom identity can be varied. The direct linkage between these two aromatic heterocycles creates a relatively rigid bicyclic-like scaffold.

However, in the broader context of drug design involving imidazole- and thiazole-containing compounds, the concept of a linker is highly relevant. For instance, in a series of 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine linked sulfonamide derivatives designed as V600E BRAF inhibitors, the terminal sulfonamide moiety was connected to the pyrimidine (B1678525) ring via either an ethylamine (B1201723) or a propylamine (B44156) bridge. google.com This variation in linker length was a key aspect of the study's design. google.com

Should one consider designing analogs of this compound, the introduction of a linker between the two heterocyclic rings would represent a significant structural modification. The length, flexibility, and heteroatom content of such a linker would be expected to have a profound impact on the compound's conformational freedom and its ability to interact with biological targets.

Identification of Critical Pharmacophore Elements for Specific Biological Profiles

A pharmacophore model outlines the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological effect. For the broader class of imidazothiazole derivatives, several pharmacophore models have been proposed based on their observed anticancer activities. nih.gov These models often highlight the importance of hydrogen bond donors, hydrogen bond acceptors, and hydrophobic regions for effective binding to target proteins. nih.gov

In the context of antifungal imidazoles, a common pharmacophore model includes the imidazole nucleus separated from an aromatic moiety by a two-carbon linker. nih.gov However, some studies have also reported antifungal activity in compounds with a three-carbon linker. nih.gov For a series of 2-(4-fluorophenyl) imidazol-5-one derivatives with anti-breast cancer activity, a QSAR study identified key descriptors that contribute to their effectiveness. nih.gov

While a specific pharmacophore model for this compound has not been explicitly defined in the reviewed literature, general features from related compounds can be inferred. The key elements would likely include:

The nitrogen atoms of the imidazole ring as potential hydrogen bond acceptors or donors.

The sulfur atom of the thiazole ring, which can participate in various non-covalent interactions.

The aromatic character of both rings, contributing to hydrophobic and π-stacking interactions.

The methyl group on the thiazole ring, which can influence steric interactions and lipophilicity.

The table below summarizes pharmacophoric features identified in related compound classes.

| Compound Class | Key Pharmacophore Features | Reference |

| Imidazothiazole Anticancer Agents | Hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions. | nih.gov |

| Antifungal Imidazoles | Imidazole nucleus, two- or three-carbon linker, aromatic moiety. | nih.gov |

| 2-(4-fluorophenyl) imidazol-5-ones | Specific electronic and topological descriptors. | nih.gov |

Further computational and experimental studies are needed to delineate the precise pharmacophore for the specific biological activities of this compound.

Rationalization of Activity Based on Electronic and Steric Effects of Substituents

Electronic Effects: The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can significantly alter the electron density distribution within the heterocyclic rings, affecting their reactivity and binding affinities. In a series of imidazopyridine-based thiazole derivatives, the presence of a strong electron-withdrawing chloro group was found to enhance the inhibitory activity against α-glucosidase, likely by making the aryl ring more amenable to interaction with the target's active site. researchgate.net Conversely, electron-donating methoxy (B1213986) groups tended to decrease the inhibitory activity. researchgate.net In another study on 5-benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones, the electronic effect of substituents was found to be less significant than their hydrophobic nature for anti-inflammatory activity. nih.gov

Steric Effects: The size and spatial arrangement of substituents play a crucial role in determining how a molecule fits into the binding pocket of a biological target. In imidazo[2,1-b]thiazole derivatives, the addition of a gem-dimethyl substituent at position 6 was found to increase acute toxicity and abolish anti-inflammatory activity, indicating a negative steric influence. nih.gov In contrast, for some 2,4-disubstituted thiazole derivatives, the presence of electron-withdrawing and less bulky groups was found to increase biological activity, while electron-donating and bulky groups decreased it.

The following table provides examples of how electronic and steric effects have been rationalized in related compounds.

| Compound Series | Substituent Effect | Rationalization | Reference |

| Imidazopyridine-based thiazoles | Electron-withdrawing group (-Cl) | Enhances interaction with the active site. | researchgate.net |

| Imidazopyridine-based thiazoles | Electron-donating group (-OCH3) | Reduces inhibitory activity. | researchgate.net |

| Imidazo[2,1-b]thiazoles | Bulky gem-dimethyl group | Increases toxicity and eliminates anti-inflammatory activity due to negative steric hindrance. | nih.gov |

| 5-benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones | Hydrophobic nature of substituent | Positively influences anti-inflammatory activity more than electronic effects. | nih.gov |

A comprehensive understanding of these electronic and steric factors is essential for the rational design of more potent and selective analogs of this compound.

Mechanistic Studies and Advanced Computational Chemistry Applications

Elucidation of Molecular Mechanisms of Action: A Research Gap

Detailed investigations into how 5-(2-Imidazolyl)-4-methylthiazole exerts its effects at a molecular level are not documented in the current body of scientific literature. The following key areas of mechanistic study lack specific data for this compound:

Induction of Apoptosis Pathways

There are no available studies demonstrating that this compound induces programmed cell death, or apoptosis. Research on other imidazole (B134444) and thiazole (B1198619) derivatives has shown that such compounds can trigger apoptotic cascades in cancer cells through various signaling pathways. However, similar investigations have not been reported for this compound.

Targeting Microbial Biosynthesis Pathways

The potential for this compound to act as an antimicrobial agent by inhibiting crucial biosynthetic pathways has not been explored in published research. For instance, there is no evidence to suggest its involvement in the inhibition of:

Ergosterol (B1671047) Biosynthesis: A common target for antifungal azole compounds.

Mur B/C: Enzymes essential for the synthesis of peptidoglycan in bacterial cell walls.

While related heterocyclic compounds have shown activity against these targets, specific data for this compound is absent.

Disruption of Microtubule Dynamics

The cytoskeleton, and specifically microtubule dynamics, is a validated target for many anticancer agents. However, there is no scientific literature to indicate that this compound functions by disrupting microtubule polymerization or depolymerization.

Molecular Docking Studies: An Unexplored Avenue

Advanced computational techniques, such as molecular docking, are instrumental in predicting how a ligand might interact with a protein's binding site. These studies provide insights into potential therapeutic targets and guide further drug development. For this compound, there is a notable absence of such computational analyses in the public domain.

Prediction of Ligand-Protein Binding Interactions

No molecular docking studies have been published that predict the binding interactions of this compound with any specific protein targets.

Identification of Key Active Site Residues and Binding Modes

Consequently, without any docking studies, there is no information available on the key amino acid residues that might be involved in its binding or the potential binding modes of this compound within a protein's active site.

Estimation of Binding Affinities and Docking Scores

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. The binding affinity, often expressed as a docking score in kcal/mol, provides an estimation of the strength of the interaction.

In silico studies of various thiazole derivatives have demonstrated their potential as inhibitors of several biological targets. For instance, a series of imines tethered with thiazoles showed binding scores ranging from -7.7 to -8.7 kcal/mol against the main protease (Mpro) of SARS-CoV-2. semanticscholar.org These high scores suggest a strong binding affinity, attributed to hydrophobic interactions and multiple hydrogen bonds with the active site residues of the receptor. semanticscholar.org Similarly, docking studies of substituted thiazole derivatives against EGFR and BRAF V600E, two important cancer targets, revealed good docking scores. The scores ranged from -7.9 to -8.5 kcal/mol for EGFR and -7.8 to -8.7 kcal/mol for BRAF V600E. researchgate.net For example, one derivative, compound 3c, formed a hydrogen bond with CYS773 of EGFR and two hydrogen bonds with LYS483 and ASP593 of BRAF V600E. researchgate.net

The influence of substituents on the thiazole ring on binding affinity is a key area of investigation. Studies on 5-methylthiazole (B1295346) derivatives targeting cyclooxygenase (COX) enzymes, which are involved in inflammation, have shown that the nature of the substituent at position 5 significantly impacts the anti-inflammatory activity. mdpi.com For example, introducing an electron-donating methyl group to a phenyl ring attached to the thiazole core can increase the docking energy. nih.gov In one study, a compound with a methyl group (compound 5b) exhibited a higher docking score (-9.2 kcal/mol) compared to its unsubstituted counterpart (compound 5a, -8.2 kcal/mol). nih.gov Conversely, the presence of electron-withdrawing groups like chloro or nitro groups resulted in slightly lower, yet still favorable, docking scores. nih.gov

The table below summarizes the docking scores of selected thiazole derivatives against various protein targets.

| Compound/Derivative | Target Protein | Docking Score (kcal/mol) | Reference |

| Imines-tethered thiazoles | SARS-CoV-2 Mpro | -7.7 to -8.7 | semanticscholar.org |

| Substituted thiazoles | EGFR | -7.9 to -8.5 | researchgate.net |

| Substituted thiazoles | BRAF V600E | -7.8 to -8.7 | researchgate.net |

| 5-methylthiazole derivative (5a) | Rho6 | -8.2 | nih.gov |

| 5-methylthiazole derivative (5b, with -Me) | Rho6 | -9.2 | nih.gov |

| 5-methylthiazole derivative (5c, with -Cl) | Rho6 | -9.0 | nih.gov |

| 5-methylthiazole derivative (5d, with -NO2) | Rho6 | -9.1 | nih.gov |

| Imidazolidinone derivative (Compound 3) | COX-2 | -11.569 | najah.edu |

| Imidazolidinone derivative (Compound 5) | COX-2 | -11.240 | najah.edu |

| Rofecoxib (Reference) | COX-2 | -9.309 | najah.edu |

Advanced Computational Chemistry and Molecular Modeling

Advanced computational methods provide deeper insights into the behavior of this compound and its analogs at the molecular level. These techniques are instrumental in modern drug discovery and development.

Molecular Dynamics (MD) Simulations for Ligand-Target Stability

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its target protein over time. nih.gov By simulating the movements of atoms and molecules, MD can assess the stability of the ligand-protein complex and reveal key interactions that contribute to binding. najah.edunih.gov

The stability of the complex is often evaluated by calculating the root-mean-square deviation (RMSD) of the protein backbone and the ligand over the simulation period. biointerfaceresearch.com A stable RMSD trajectory suggests that the ligand remains securely bound in the active site. nih.govbiointerfaceresearch.com For instance, a 100-nanosecond MD simulation of a complex between a novel imidazolidinone derivative and COX-2 confirmed the stability of the interaction, with consistent ligand-protein contacts observed throughout the simulation. najah.edu Similarly, MD simulations were used to study the binding of itaconic acid to anticancer protein targets, where a stable complex with low RMSD values indicated a strong and persistent interaction. biointerfaceresearch.com

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Predictions

In silico ADME prediction is a crucial step in early-stage drug discovery, providing an assessment of a compound's pharmacokinetic properties without the need for extensive experimental work. scientificelectronicarchives.org These predictions help to identify candidates with favorable drug-like properties and flag potential liabilities early in the development process. nih.gov

Several computational models are used to predict ADME properties. Lipinski's rule of five is a widely used guideline to evaluate drug-likeness based on molecular weight, lipophilicity, and the number of hydrogen bond donors and acceptors. nih.govtubitak.gov.tr Compounds that adhere to this rule are more likely to have good oral bioavailability. nih.govtubitak.gov.tr Veber's rule, which considers the number of rotatable bonds and polar surface area, provides additional insights into oral bioavailability and intestinal absorption. nih.govtubitak.gov.tr

ADME prediction tools can also estimate parameters such as human intestinal absorption, Caco-2 cell permeability (an indicator of intestinal absorption), and potential for inhibiting cytochrome P450 (CYP) enzymes. tubitak.gov.trmdpi.com Inhibition of CYP enzymes can lead to drug-drug interactions, so predicting this early is vital. mdpi.com For example, in silico ADME studies of 2-aminothiazol-4(5H)-one derivatives showed that while most compounds had good absorption and distribution profiles, some were predicted to inhibit specific CYP isoforms like CYP2C19 and CYP2D6. mdpi.com

The following table showcases predicted ADME properties for a series of 2-hydroxy benzothiazole-based 1,3,4-oxadiazole (B1194373) derivatives.

| Compound | % Absorption | Lipinski's Rule | Veber's Rule | Reference |

| Compound 4 | 86.77 | Compliant | Compliant | nih.govtubitak.gov.tr |

| Most Derivatives | >70 | Compliant | Compliant | nih.govtubitak.gov.tr |

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic properties and reactivity of molecules. epstem.net These calculations provide insights into the distribution of electrons within a molecule, which governs its chemical behavior.

Key parameters derived from quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). epstem.net The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. epstem.net Molecular Electrostatic Potential (MEP) maps visualize the charge distribution on the molecular surface, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic) and thus susceptible to different types of interactions. epstem.net

These calculations can also predict other properties such as dipole moments, bond lengths, bond angles, and Mulliken atomic charges. epstem.net The theoretical data can be correlated with experimental results, such as NMR chemical shifts, to validate the computational models. epstem.net

Prediction of Reaction Pathways and Transition States

Computational chemistry can be used to predict the most likely pathways for chemical reactions and to characterize the high-energy transition states that connect reactants and products. This information is invaluable for understanding reaction mechanisms and for optimizing synthetic routes.

For example, in the synthesis of substituted 2-(1H-1,2,4-triazol-3-yl)acetates via the Pinner reaction, computational studies can help to explain the observed chemoselectivity. nih.gov The reaction of certain intermediate carboxyimidates with formylhydrazide can proceed through different pathways, leading to either the desired triazole or a pyrazolone (B3327878) byproduct. nih.gov Computational modeling can elucidate the factors that favor one pathway over the other, such as steric hindrance or the formation of stabilizing intramolecular hydrogen bonds. nih.gov For instance, the presence of bulky substituents might favor one reaction pathway, while specific hydrogen bonding patterns in the transition state could direct the reaction towards a different product. nih.gov

Receptor Binding Assays

Receptor binding assays are fundamental in pharmacological research for characterizing the interaction between a ligand, such as this compound, and its target receptor. These assays allow for the quantification of binding affinity, which is a critical determinant of a compound's potential biological activity. The primary methodologies employed in these studies include saturation, competitive, and radioligand binding assays.

Saturation Binding Assays for Dissociation Constant (KD) Determination

Saturation binding assays are designed to determine two key parameters: the equilibrium dissociation constant (KD) and the maximum number of binding sites (Bmax). The KD represents the concentration of a ligand at which 50% of the receptors are occupied at equilibrium, providing a measure of the affinity of the ligand for the receptor. A lower KD value signifies a higher binding affinity.

In a typical saturation binding experiment involving a radiolabeled form of this compound, increasing concentrations of the radioligand would be incubated with a preparation of the target receptor until equilibrium is reached. The amount of bound radioligand is then measured. To distinguish between specific binding to the receptor and non-specific binding to other components, a parallel set of experiments is conducted in the presence of a high concentration of an unlabeled competing ligand. The specific binding is calculated by subtracting the non-specific binding from the total binding.

The resulting data are then plotted, with the bound radioligand concentration as a function of the free radioligand concentration. This saturation curve can be analyzed using non-linear regression to derive the KD and Bmax values.

Table 1: Hypothetical Saturation Binding Data for this compound

| Radioligand Concentration (nM) | Total Binding (cpm) | Non-specific Binding (cpm) | Specific Binding (cpm) |

| 0.1 | 500 | 50 | 450 |

| 0.5 | 2200 | 250 | 1950 |

| 1.0 | 3800 | 500 | 3300 |

| 2.5 | 6500 | 1250 | 5250 |

| 5.0 | 8500 | 2500 | 6000 |

| 10.0 | 9500 | 5000 | 4500 |

| 20.0 | 10000 | 10000 | 0 |

Note: This table presents hypothetical data for illustrative purposes, as specific experimental values for this compound are not publicly available.

Competitive Binding Assays for Inhibition Constant (Ki) Determination

Competitive binding assays are utilized to determine the affinity of an unlabeled compound, in this case, this compound, by measuring its ability to compete with a radiolabeled ligand for binding to a receptor. The key parameter derived from this assay is the inhibition constant (Ki), which represents the concentration of the competing ligand that would occupy 50% of the receptors at equilibrium if no radioligand were present.

In this experimental setup, a fixed concentration of a suitable radioligand is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled this compound. As the concentration of the unlabeled compound increases, it displaces the radioligand from the receptor, leading to a decrease in the measured bound radioactivity.

The concentration of this compound that inhibits 50% of the specific binding of the radioligand is known as the IC50 value. The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation, which also takes into account the concentration and KD of the radioligand used in the assay.

Table 2: Hypothetical Competitive Binding Data for this compound

| [this compound] (nM) | % Inhibition of Radioligand Binding |

| 0.1 | 5 |

| 1 | 20 |

| 10 | 50 |

| 100 | 85 |

| 1000 | 98 |

Note: This table presents hypothetical data for illustrative purposes, as specific experimental values for this compound are not publicly available.

Radioligand Binding Assays

Radioligand binding assays are a cornerstone technique in receptor pharmacology and encompass both saturation and competitive binding studies. The fundamental principle involves the use of a ligand that has been labeled with a radioactive isotope, such as tritium (B154650) (³H) or iodine-125 (B85253) (¹²⁵I), to trace and quantify its binding to a receptor.

The choice of radioligand is critical and should ideally exhibit high affinity and specificity for the target receptor to minimize non-specific binding and provide a clear signal. The experimental procedure involves incubating the radioligand with the biological sample containing the receptor (e.g., cell membranes, tissue homogenates, or recombinant cells expressing the receptor). After reaching equilibrium, the bound radioligand must be separated from the free (unbound) radioligand. This is commonly achieved through rapid filtration, where the receptor-bound complex is trapped on a filter while the free radioligand passes through. The radioactivity retained on the filter is then quantified using a scintillation counter.

These assays are highly sensitive and allow for the direct measurement of ligand-receptor interactions. The data generated from radioligand binding assays are crucial for the initial characterization of a compound's affinity and can guide further investigation into its functional activity.

Future Directions and Research Perspectives

Design and Synthesis of Multi-Targeted Agents

The development of drugs that can modulate multiple biological targets simultaneously is a promising strategy for treating complex diseases like cancer, inflammation, and neurodegenerative disorders. The 5-(2-Imidazolyl)-4-methylthiazole scaffold is an excellent candidate for the design of such multi-targeted agents.

Research has shown that both imidazole (B134444) and thiazole (B1198619) rings are key components in a variety of biologically active compounds. For instance, derivatives of 2-aminothiazole (B372263) have been synthesized and investigated as multi-target agents for Alzheimer's disease, exhibiting both anticholinesterase and antioxidant activities. researchgate.net Similarly, novel thiazole-based derivatives have been developed as multi-targeted inhibitors with antiproliferative, antioxidant, and antibacterial properties, targeting both EGFR and VEGFR-2. nih.gov

Future research could focus on designing and synthesizing derivatives of this compound that incorporate pharmacophores known to interact with specific, disease-relevant targets. For example, by modifying the substituents on both the imidazole and thiazole rings, it may be possible to create compounds that simultaneously inhibit key enzymes in different pathological pathways. A patent for 2-amino-4-methylthiazole-5-carboxylate derivatives highlights their potential for anti-tumor and anti-HIV applications, suggesting the core structure's suitability for hitting multiple targets.

The synthesis of such multi-targeted agents would likely involve multi-step reaction sequences, starting from commercially available precursors. The strategic introduction of different functional groups will be crucial for achieving the desired polypharmacological profile.

Exploration of Novel Derivatization and Scaffold Hybridization Strategies

To unlock the full therapeutic potential of this compound, the exploration of novel derivatization and scaffold hybridization strategies is essential. Derivatization involves chemically modifying the core structure to enhance its activity, selectivity, or pharmacokinetic properties. Scaffold hybridization, on the other hand, involves combining the core structure with other known pharmacologically active scaffolds to create hybrid molecules with unique biological activities.

Several studies have demonstrated the success of these strategies with related compounds. For example, researchers have synthesized 2,5-diaryliminothiazolidin-4-ones as potent antiproliferative agents, showcasing how modifications to the thiazolidinone ring can significantly impact biological activity. nih.gov Another approach has been the synthesis of imidazole-thiazole hybrids, which have shown promising antimicrobial and anticancer properties. scilit.com

For this compound, future derivatization could involve:

Substitution at the N-1 position of the imidazole ring: Introducing various alkyl or aryl groups could modulate the compound's lipophilicity and target interactions.

Functionalization of the methyl group at the C-4 position of the thiazole ring: This could provide a handle for attaching larger moieties or for creating prodrugs.

Introduction of substituents at the C-4 and C-5 positions of the imidazole ring: This could lead to new interactions with biological targets.

Scaffold hybridization could involve linking the this compound core to other heterocyclic systems known for their biological activity, such as coumarins, quinolines, or benzofurans. nih.gov These hybrid molecules could exhibit synergistic effects or a broader spectrum of activity.

Integration of Advanced Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by accelerating the design and optimization of new drug candidates. researchgate.net These computational tools can be applied to the this compound scaffold to predict its biological activities, identify potential targets, and design novel derivatives with improved properties.

Key applications of AI and ML in this context include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: ML algorithms can be trained on datasets of known thiazole and imidazole derivatives to build QSAR models. These models can then predict the biological activity of new, virtual derivatives of this compound, allowing for the rapid screening of large virtual libraries.

De Novo Drug Design: Generative AI models can be used to design novel molecules based on the this compound scaffold. youtube.comresearchgate.net These models can learn the underlying chemical rules from large databases of known molecules and then generate new structures that are predicted to have desirable properties.

Target Prediction and Molecular Docking: AI can be used to predict the potential biological targets of this compound and its derivatives. Molecular docking simulations, often enhanced by ML, can then be used to visualize and score the interactions between the designed compounds and their predicted targets, helping to prioritize the most promising candidates for synthesis and testing. scilit.com

Synthesis Planning: AI tools are being developed to assist chemists in planning the synthesis of complex molecules. youtube.com For novel derivatives of this compound, these tools could suggest efficient synthetic routes, saving time and resources in the laboratory.

The successful application of AI and ML will depend on the availability of high-quality data for training and validation. As more data on the biological activities of thiazole and imidazole derivatives become available, the predictive power of these models will continue to improve.

Investigation of Potential for Combination Therapies

Combination therapy, the use of two or more drugs to treat a single disease, is a cornerstone of modern medicine, particularly in the treatment of cancer and infectious diseases. Investigating the potential of this compound and its derivatives for use in combination therapies could open up new therapeutic avenues.

The rationale for combination therapy is to achieve synergistic effects, overcome drug resistance, or reduce the toxicity of individual agents. Given that thiazole derivatives have been shown to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and antiproliferative effects, it is plausible that they could enhance the efficacy of existing drugs. nih.govmdpi.com

Future research in this area could involve:

Screening in combination with known drugs: Derivatives of this compound could be screened in combination with standard-of-care drugs for various diseases to identify synergistic interactions.

Mechanistic studies: If a synergistic combination is identified, further studies would be needed to elucidate the underlying mechanism of action. This could involve investigating how the compounds affect different signaling pathways or cellular processes.

Development of co-formulations or single-molecule combination therapies: If a particularly effective combination is found, it may be possible to develop co-formulations or even single molecules that incorporate both active components.

The exploration of combination therapies represents a long-term but potentially high-reward research direction for the this compound scaffold.

Q & A

Basic Research Questions

Q. What synthetic strategies are employed for 5-(2-substituted)-4-methylthiazole derivatives, and how do reaction conditions influence yield?

- Methodology : Thiazole derivatives are typically synthesized via cyclization of thioamides or through thiolation reactions. For example, describes the use of formamide with phosphorus pentasulfide or carbon disulfide for thiazole core formation. Substitutions at the 2-position (e.g., hydroxyethyl, chloroethyl) are achieved via nucleophilic displacement or alkylation. Reaction optimization involves temperature control (e.g., 60–100°C) and solvent selection (e.g., ethers for halogenation) to improve regioselectivity .

- Key Data : Yield variations (30–75%) depend on substituent reactivity; electron-withdrawing groups (e.g., NO₂) require harsher conditions but enhance stability.

Q. Which spectroscopic and chromatographic methods are validated for characterizing 5-(2-substituted)-4-methylthiazole derivatives?

- Methodology : Nuclear Magnetic Resonance (¹H/¹³C NMR) identifies substituent positions, while Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) assess purity. (NIST) and (PubChem) provide reference spectra for 5-(2-hydroxyethyl)-4-methylthiazole, including retention indices (GC) and fragmentation patterns (MS). Melting points (<25°C for liquid derivatives) and refractive indices (1.55–1.60) are critical for physical validation .

Q. What is the role of 5-(2-hydroxyethyl)-4-methylthiazole in thiamin biosynthesis across organisms?

- Methodology : In S. pombe, the Thi4 protein catalyzes thiazole formation using cysteine, glycine, and pentose phosphate. highlights NAD⁺ as a cofactor, producing 5-(2-hydroxyethyl)-4-methylthiazole-2-carboxylic acid as an intermediate. Comparative studies in E. coli (ThiE protein) and archaea reveal divergent sulfur incorporation mechanisms .

Advanced Research Questions

Q. How do structural modifications at the 2-position of 4-methylthiazole derivatives affect biological activity?

- Methodology : Fluorine-18 labeling (e.g., 5-(2-[¹⁸F]fluoroethyl)-4-methylthiazole) in demonstrates PET probe development for GABA receptor imaging. Substitution with halogens (Cl, F) or hydroxyethyl groups alters binding affinity and metabolic stability. Radioligand assays and autoradiography quantify receptor density in CNS tissues .

- Contradiction : While 5-(2-chloroethyl)-4-methylthiazole (Clomethiazole) shows neuroprotective effects, its metabolite NLA-715 lacks activity, emphasizing the parent compound’s role in GABA modulation .

Q. What transcriptional regulatory mechanisms control thi4 expression in response to thiamine precursors?

- Methodology : Northern blot analysis ( ) shows thi4 repression by thiamine and 5-(2-hydroxyethyl)-4-methylthiazole in S. pombe. Promoter analysis identifies TATA boxes (-202/-358) but no conserved regulatory motifs. CRISPR-mediated deletion studies could validate putative repressor-binding regions .

Q. How do analytical workflows resolve discrepancies in metabolite quantification for thiazole derivatives?

- Methodology : GC-MS and LC-MS/MS differentiate metabolites like 5-acetyl-4-methylthiazole and 4-methylthiazole-5-acetic acid ( ). Recovery rates (<1% parent compound in urine) suggest extensive phase I/II metabolism. Isotopic labeling (e.g., ¹³C-cysteine) tracks sulfur incorporation in vivo .

Q. Why do sulfur donor pathways vary in thiazole biosynthesis across facultative anaerobes and eukaryotes?

- Methodology : Comparative genomics ( ) reveals Halobacterium salinarum uses distinct sulfur donors (e.g., sulfide vs. cysteine). Knockout mutants in Thi4 homologs and isotopic tracing (³⁵S) identify species-specific enzymatic adaptations .

Contradiction Analysis

Q. Why does 5-(2-hydroxyethyl)-4-methylthiazole repress thi4 expression less effectively than thiamine?

- Hypothesis : Thiamine’s pyrimidine-thiazole structure may enable dual binding to transcriptional repressors, while 5-(2-hydroxyethyl)-4-methylthiazole lacks the pyrimidine moiety. Electrophoretic mobility shift assays (EMSAs) with recombinant Thi2/Thi3 proteins could test this .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.